molecular formula C16H9ClF3N3OS B2605643 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392245-03-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2605643
CAS RN: 392245-03-3
M. Wt: 383.77
InChI Key: SCQWXANBPLBFFT-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound that has been studied for its potential antiviral activity . The compound is derived from 4-chlorobenzoic acid and involves a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The acid is first esterified with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to give the final sulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” was confirmed by NMR, IR, and elemental analysis . The compound belongs to the class of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing a sulfur atom and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The final step involves the reaction of the sulfonyl chloride intermediate with amines to give the sulfonamide derivatives .

Scientific Research Applications

Antiviral Activity

Compounds with the 1,3,4-thiadiazole moiety, such as the one , have been studied for their potential antiviral properties. Research indicates that certain derivatives can exhibit activity against viruses like the tobacco mosaic virus . This suggests that our compound could be explored for its efficacy in inhibiting viral replication or assembly, which is crucial for developing new antiviral drugs.

Antitubercular Agents

The structural similarity of our compound to other 1,3,4-thiadiazole derivatives that have shown antitubercular activity opens up possibilities for its application in treating tuberculosis . These compounds can be designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, which remains a significant global health challenge.

Agricultural Applications

In agriculture, derivatives of 1,3,4-thiadiazole have been utilized for their herbicidal and fungicidal properties . The compound could be synthesized into various derivatives to protect crops from fungal infections and weed proliferation, contributing to increased agricultural productivity.

Industrial Chemical Synthesis

The chemical structure of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suggests its potential use as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group, in particular, is a valuable moiety in pharmaceuticals and agrochemicals, indicating its utility in industrial chemical processes .

Environmental Remediation

Compounds with chlorophenyl groups have been investigated for environmental remediation applications, particularly in the degradation of pollutants. The compound’s potential to participate in advanced oxidation processes could be harnessed to break down persistent organic pollutants in water and soil .

Pharmaceutical Research

The benzamide moiety present in the compound is a common feature in many pharmaceutical drugs, which implies that it could be a candidate for drug development. Its structural features could be fine-tuned to interact with various biological targets, leading to potential applications in the treatment of diseases beyond viral and bacterial infections .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQWXANBPLBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

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